1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano
Brand Name: Vulcanchem
CAS No.: 67591-05-3
VCID: VC0023921
InChI: InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₂₃H₃₂O₁₄
Molecular Weight: 532.49

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano

CAS No.: 67591-05-3

Cat. No.: VC0023921

Molecular Formula: C₂₃H₃₂O₁₄

Molecular Weight: 532.49

* For research use only. Not for human or veterinary use.

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano - 67591-05-3

Specification

CAS No. 67591-05-3
Molecular Formula C₂₃H₃₂O₁₄
Molecular Weight 532.49
IUPAC Name [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1
SMILES CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural Characterization and Identification

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose (CAS: 67591-05-3) represents a sophisticated carbohydrate derivative that combines multiple structural features essential for glycochemistry. The compound consists of two mannose units joined by a glycosidic linkage, with selective protecting groups that enable controlled chemical transformations. Its IUPAC name is [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate, reflecting its complex stereochemistry and functional group arrangement.

The structure can be broken down into two main components: the beta-D-mannopyranose unit with a 1,6-anhydro bridge and 2,3-O-isopropylidene protection, and a fully acetylated alpha-D-mannopyranosyl unit attached at the 4-position of the first sugar. This arrangement creates a unique molecular architecture that is highly valuable for carbohydrate chemistry applications .

Several key structural elements contribute to the compound's utility in synthetic carbohydrate chemistry:

  • The 1,6-anhydro bridge provides conformational rigidity and prevents reactions at the C-1 and C-6 positions of the first mannose unit.

  • The isopropylidene group at the 2,3-positions offers selective protection of these hydroxyl groups, similar to its role in the precursor 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose .

  • The alpha-glycosidic linkage between the mannose units represents a specific stereochemical configuration essential for mimicking natural mannose-containing oligosaccharides.

  • The four acetyl protecting groups on the second mannose unit allow for selective deprotection and further functionalization strategies .

Physical and Chemical Properties

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose exhibits distinct physical and chemical properties that influence its handling, storage, and application in synthetic chemistry.

The compound appears as a colorless syrup at room temperature, which is typical for many complex carbohydrates with multiple protecting groups . It demonstrates good solubility in chloroform and likely other aprotic organic solvents commonly used in carbohydrate chemistry, such as dichloromethane and acetonitrile, while exhibiting limited solubility in water and alcohols .

Table 1: Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₃H₃₂O₁₄
Molecular Weight532.49 g/mol
CAS Number67591-05-3
Physical AppearanceColorless Syrup
SolubilityChloroform
Storage Conditions2-8°C
Synonym1,6-Anhydro-2,3-O-(1-methylethylidene)-4-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-β-D-mannopyranose

The chemical reactivity of this compound is largely determined by its protecting groups. The acetyl groups on the mannopyranosyl unit are susceptible to transesterification or hydrolysis under basic conditions, making them selectively removable. The isopropylidene group remains stable under basic conditions but can be cleaved under acidic conditions. This differential reactivity enables sequential deprotection strategies that are essential for oligosaccharide synthesis .

The compound contains multiple stereogenic centers, contributing to its optical activity. The beta configuration of the 1,6-anhydro mannopyranose unit and the alpha configuration of the attached mannopyranosyl unit create a unique three-dimensional structure that influences its reactivity and recognition properties in biological systems .

Synthetic Routes and Preparation Methods

The synthesis of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose involves multiple steps of protection, glycosylation, and selective deprotection. The complexity of the molecule necessitates careful control of reaction conditions to achieve the desired stereochemistry and regioselectivity.

The synthesis typically begins with the preparation of two key building blocks: 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose (CAS: 14440-51-8) and a suitable glycosyl donor such as 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide .

Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose

The synthesis of this glycosyl acceptor typically follows a multi-step procedure:

  • Preparation of 1,6-anhydro-β-D-mannopyranose from D-mannose through acid-catalyzed anhydro formation

  • Protection of the 2,3-hydroxyl groups with an isopropylidene group using 2,2-dimethoxypropane and a catalytic amount of acid

  • Purification of the product by column chromatography

This building block is well-characterized, with a molecular weight of 202.20 g/mol and a Van Den Dool and Kratz retention index (RI) of 1436.6 on a non-polar VF-5MS column .

Preparation of Glycosyl Donor

The preparation of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide involves:

  • Peracetylation of D-mannose using acetic anhydride and a catalyst

  • Selective bromination at the anomeric position using hydrogen bromide or a bromination agent

  • Isolation of the alpha-bromide, which is stabilized with calcium carbonate in commercial preparations

This glycosyl donor, also known as acetobromomannose, has a molecular weight of 411.20 g/mol and serves as a key intermediate in mannose-based glycosylation reactions .

Glycosylation Reaction

The key glycosylation step involves the coupling of the glycosyl acceptor (1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose) with the glycosyl donor under controlled conditions. This reaction can be performed using various methods:

  • Koenigs-Knorr glycosylation using silver salts as promoters

  • Trichloroacetimidate method using Lewis acid catalysts

  • Other glycosylation procedures as described in the literature

The glycosylation reaction requires careful control of temperature, solvent, and promoter to achieve the desired alpha-stereoselectivity. The presence of participating groups at C-2 of the glycosyl donor typically favors the formation of 1,2-trans glycosides, but specific conditions can be optimized to achieve the desired stereochemical outcome .

Table 2: Key Synthetic Steps and Typical Conditions

StepReactionConditionsYield RangeReferences
1Preparation of 1,6-Anhydro-β-D-mannopyranoseAcid-catalyzed anhydro formation60-75%
2Isopropylidene protection2,2-Dimethoxypropane, acid catalyst70-85%
3Preparation of mannose glycosyl donorAcetylation followed by bromination65-80%
4GlycosylationTrichloroacetimidate method or Koenigs-Knorr conditions50-70%
5PurificationColumn chromatographyVaries

Applications in Carbohydrate Chemistry Research

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose serves as a valuable intermediate in carbohydrate chemistry, particularly for the synthesis of complex oligosaccharides and glycoconjugates. Its unique structure with strategically positioned protecting groups enables controlled reactions at specific positions, making it an ideal building block for assembling larger carbohydrate structures .

The compound plays a significant role in investigating the synthesis pathways and structural behaviors of mannose-containing polysaccharides. These insights are fundamental for understanding the underlying principles of carbohydrate molecular recognition and assembly, which are critical for advancing knowledge in fields such as materials science and synthetic biology.

One of the primary applications of this compound is in the development of synthetic strategies for high-mannose oligosaccharides. These structures are important components of N-linked glycans in glycoproteins and play crucial roles in protein folding, quality control, and cellular recognition processes. The precise control over glycosylation reactions enabled by this compound's protecting group pattern facilitates the synthesis of these complex structures .

Role in Oligosaccharide Synthesis and Glycosylation

The strategic design of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose makes it particularly valuable for synthesizing complex oligosaccharides with defined structures and configurations. Its role in oligosaccharide synthesis can be examined from several perspectives.

Mechanism of Action in Glycosylation Reactions

The compound's mechanism of action involves its role as a building block with selectively protected hydroxyl functionalities. The isopropylidene moiety shields the hydroxyl groups at the 2 and 3 positions of the first mannose unit, while the anhydro bridge forms between the 1 and 6 positions. This protective strategy allows chemists to perform glycosylation reactions with precise control over regioselectivity and stereoselectivity .

In glycosylation reactions, the compound can function as either a glycosyl donor or acceptor, depending on the specific synthetic strategy. When used as a glycosyl acceptor, the free hydroxyl group at position 4 of the 1,6-anhydro-2,3-O-isopropylidene-beta-D-mannopyranose unit serves as the nucleophile in glycosylation reactions. When used as a glycosyl donor, the acetylated mannopyranosyl unit can be activated at the anomeric position after appropriate modifications .

Synthesis of Complex Mannose-Containing Oligosaccharides

The compound is particularly useful for synthesizing complex mannose-containing oligosaccharides, including those with phosphorylated mannose residues. As reported by researchers, access to mannose-6-phosphate (M6P)-containing high-mannose N-glycans is essential for understanding the M6P ligand–receptor recognition process, which is a key signaling event in lysosomal protein trafficking in vivo .

Chemical strategies involving mannose-based intermediates similar to our compound of interest have been applied to prepare asymmetric di-antennary M6P-tagged high-mannose oligosaccharides in high yield (>20%) and purity (>98%). These strategies typically involve regioselective chemical glycosylation coupled with effective phosphorylation and product purification protocols .

Table 3: Applications in Oligosaccharide Synthesis

ApplicationDescriptionSignificanceReferences
High-mannose N-glycan synthesisBuilding block for complex N-glycansEssential for studying protein-glycan interactions
Mannose-6-phosphate derivativesPrecursor for phosphorylated mannose oligosaccharidesKey for understanding lysosomal protein trafficking
Branched oligosaccharide synthesisCore structure for attaching additional sugarsMimics natural branched glycans
Stereoselective glycosylationModel for achieving alpha-selectivityAdvances glycosylation methodology

Research Findings and Biological Significance

Research involving 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose and related compounds has provided valuable insights into carbohydrate chemistry and biology. The compound's relevance extends beyond synthetic methodology to include biological implications and potential therapeutic applications.

Contributions to Glycobiology

The use of this compound in carbohydrate chemistry has led to significant advancements in understanding glycosidic linkages and their role in biological systems. By synthesizing novel carbohydrate polymers and materials based on this building block, researchers can explore their physical properties and interactions, which is crucial for developing new materials and therapeutic agents.

Studies have shown that mannose-containing oligosaccharides synthesized using this compound as a key intermediate can mimic natural mannose-rich glycans involved in various biological processes. These include immune recognition, viral infection, and protein quality control mechanisms in the endoplasmic reticulum .

Development of Carbohydrate-Based Probes and Therapeutics

The compound serves as a valuable tool in the development of carbohydrate-based probes and mimetics for probing glycobiology and exploring carbohydrate-related diseases. These probes can be used to investigate specific carbohydrate-protein interactions that are difficult to study using natural glycans due to their heterogeneity and limited availability .

In the context of therapeutic development, mannose-rich glycoconjugates have shown potential in targeted drug delivery. The specific recognition of mannose residues by mannose receptors expressed on various cell types, including macrophages and dendritic cells, offers opportunities for targeting therapeutic agents to these cells. Synthetic mannose-containing glycoconjugates derived from compounds like 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose have been investigated as potential carriers for drug delivery .

Analytical Methods and Characterization Techniques

The characterization of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyranose requires a combination of analytical techniques to confirm its structure, purity, and stereochemical configuration. These methods are essential for ensuring the quality and reliability of the compound for research applications.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural characterization of this complex carbohydrate derivative. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity, configuration, and conformation of the molecule .

Key diagnostic features in the NMR spectra include:

  • Anomeric proton signals (typically δ 5.2-5.5 ppm for the alpha-mannopyranosyl unit and δ 4.8-5.0 ppm for the beta-anhydro unit)

  • Anomeric carbon signals (typically δ 98-102 ppm)

  • Acetyl methyl protons (typically δ 1.9-2.1 ppm)

  • Isopropylidene methyl signals (typically δ 1.3-1.5 ppm)

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to confirm the molecular weight and formula of the compound. The calculated [M+Na]⁺ peak for C₂₃H₃₂O₁₄Na would be expected at m/z 555.17.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound and for monitoring reactions during its synthesis:

  • Thin-layer chromatography (TLC) using solvent systems such as hexane/ethyl acetate mixtures

  • Column chromatography for purification, typically using silica gel with gradient elution

  • High-performance liquid chromatography (HPLC) for analytical and preparative separations

Gas chromatography (GC) may be used after derivatization, as indicated by the Van Den Dool and Kratz retention index (RI) of 1436.6 reported for the related compound 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose on a non-polar VF-5MS column .

Table 4: Analytical Data for Characterization

Analytical MethodKey ParametersExpected ValuesReferences
¹H NMRAnomeric protonsδ 5.2-5.5 ppm (α-mannose), δ 4.8-5.0 ppm (β-anhydro)
¹³C NMRAnomeric carbonsδ 98-102 ppm
Mass Spectrometry[M+Na]⁺m/z 555.17Calculated
IR SpectroscopyC=O (acetyl)~1745 cm⁻¹-
TLCRf valueDependent on solvent system-
Optical Rotation[α]DSpecific to batch-

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